

# Unraveling "PD 134922": A Technical Guide to SARS-CoV-2 Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis for researchers, scientists, and drug development professionals.

The query "PD 134922" in the context of SARS-CoV-2 diagnostics appears to stem from a conflation of two distinct but significant elements in the landscape of COVID-19 testing. "PD" refers to Particle Diffusometry, an innovative detection technique utilized in rapid diagnostic assays. In contrast, "134922" is the document identifier for a foundational document from the U.S. Food and Drug Administration (FDA) that details the protocol for the CDC's 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel, the gold standard for SARS-CoV-2 detection.

This technical guide will first elucidate the principles and applications of Particle Diffusometry in SARS-CoV-2 diagnostics, followed by a summary of the key components of the CDC's RT-PCR diagnostic panel as outlined in document 134922.

## Particle Diffusometry (PD) in SARS-CoV-2 Diagnostics: The PD-LAMP Method

A notable application of Particle Diffusometry in the fight against COVID-19 is the PD-LAMP (Particle Diffusometry-Loop-mediated Isothermal Amplification) method. This technique offers a rapid and portable alternative to traditional RT-PCR testing.[1]

### **Core Principle**



The PD-LAMP assay leverages the change in the Brownian motion of fluorescent microparticles to detect the presence of SARS-CoV-2 genetic material.[1] Here's a breakdown of the process:

- Isothermal Amplification: The assay begins with Reverse Transcription Loop-mediated Isothermal Amplification (RT-LAMP), a method that rapidly amplifies specific target RNA sequences of the SARS-CoV-2 virus at a constant temperature.[1][2]
- Particle Binding: The RT-LAMP reaction includes biotinylated primers. As the viral RNA is amplified, these biotinylated amplicons are generated. Streptavidin-coated fluorescent microparticles are also present in the reaction.
- Diffusivity Measurement: A smartphone or other portable imaging device is used to capture the movement of the fluorescent particles.
  - Negative Sample: In the absence of the virus, the particles exhibit normal, unrestricted Brownian motion.
  - Positive Sample: In the presence of the virus, the biotinylated LAMP products bind to the streptavidin-coated particles. This binding, along with the increased viscosity of the solution due to amplification, significantly increases the hydrodynamic radius of the particles, thereby reducing their diffusion.[1] This decreased diffusivity is measured and correlated to a positive result.

#### **Quantitative Data Summary**

The performance of the PD-LAMP assay for SARS-CoV-2 detection has been quantitatively evaluated:



| Parameter                 | Value  | Source |
|---------------------------|--|--------|
| Limit of Detection (LOD)  | 30 virus particles per μL                            | [1]    |
| Time to Result            | Approximately 35 minutes                             | [1]    |
| Sample Type               | Diluted unprocessed saliva                           | [1]    |
| Specificity               | No cross-reactivity with related coronavirus strains | [2]    |
| Sensitivity (vs. qRT-PCR) | 90%  | [2]    |
| Specificity (vs. qRT-PCR) | 100%   | [2]    |

## Experimental Protocol: PD-LAMP for SARS-CoV-2 Detection

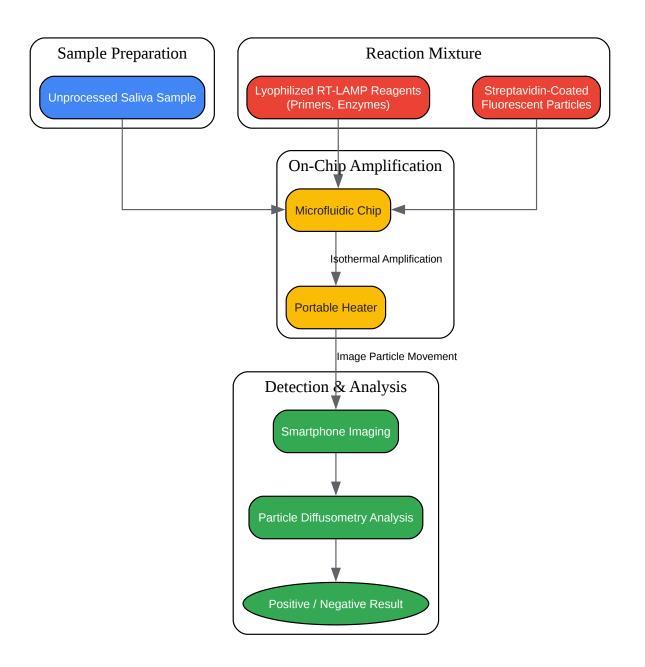
The following is a generalized experimental protocol for the PD-LAMP assay based on published research:[1]

- Sample Preparation: A diluted, unprocessed saliva sample is used. No RNA extraction is required.
- Reagent Preparation: Lyophilized RT-LAMP reagents specific to SARS-CoV-2 target genes (e.g., N gene and ORF1ab gene) are reconstituted. These reagents include primers (including biotinylated primers), reverse transcriptase, and DNA polymerase. Streptavidin-coated fluorescent microparticles are added to the reaction mix.
- On-Chip Reaction: The sample and reconstituted reagents are loaded onto a microfluidic chip.
- Isothermal Amplification: The chip is placed on a portable heating unit to maintain a constant temperature for the RT-LAMP reaction to proceed.
- Imaging and Analysis: A smartphone device is used to record videos of the fluorescent particles within the chip.



• Data Interpretation: The recorded videos are analyzed to determine the diffusion coefficient of the particles. A significant decrease in diffusivity compared to negative controls indicates a positive result.

#### **Signaling Pathway and Experimental Workflow**



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Caption: Workflow of the PD-LAMP diagnostic assay for SARS-CoV-2 detection.

## Document 134922: CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel

The identifier "134922" corresponds to the FDA document detailing the instructions for use for the CDC's real-time RT-PCR diagnostic panel. This assay is a nucleic acid amplification test (NAAT) and is considered a gold standard for the qualitative detection of SARS-CoV-2 RNA.[3] [4]

#### **Core Principles**

- Reverse Transcription: RNA is first isolated and purified from respiratory specimens. This
  viral RNA is then reverse transcribed into complementary DNA (cDNA).[3][4]
- Real-Time PCR: The cDNA is then amplified using real-time polymerase chain reaction (rRT-PCR). The assay uses oligonucleotide primers and dual-labeled hydrolysis probes
  (TaqMan®).[3][4]
- Fluorescence Detection: During the PCR process, a fluorescent signal is generated as the Taq polymerase degrades the probe, separating a reporter dye from a quencher dye. The increase in fluorescence intensity is monitored at each cycle, and a positive result is determined if the fluorescence crosses a certain threshold.[3][4]

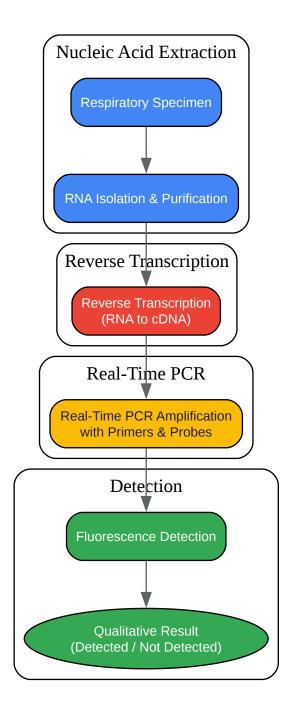
### **Key Components of the CDC RT-PCR Panel**



| Component  | Description   |
|--|---|
| Target Genes   | The assay targets specific regions of the SARS-CoV-2 nucleocapsid (N) gene.   |
| Primers and Probes   | The panel includes specific primers to initiate amplification of the target genes and fluorescently labeled probes for detection. |
| Positive Control   | Contains non-infectious RNA with the target sequences to ensure the assay is working correctly.                                   |
| Often includes a human gene target (e.ç Internal Control RNase P) to verify the quality of the spe and the extraction process. |   |

### **Experimental Workflow**





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Caption: Generalized workflow for the CDC's Real-Time RT-PCR Diagnostic Panel.

#### Conclusion

In summary, "PD 134922" is not a single entity but rather a combination of "PD" for Particle Diffusometry, a rapid diagnostic technology, and "134922," the document number for the CDC's



benchmark RT-PCR test. The PD-LAMP method represents a significant advancement in point-of-care testing for SARS-CoV-2, offering speed and portability. In contrast, the CDC's RT-PCR panel, detailed in document 134922, remains the highly sensitive and specific laboratory-based standard for diagnosis. Understanding the principles and methodologies of both is crucial for researchers and professionals in the field of infectious disease diagnostics and drug development.

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- To cite this document: BenchChem. [Unraveling "PD 134922": A Technical Guide to SARS-CoV-2 Diagnostics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679097#what-is-pd-134922-in-the-context-of-sars-cov-2-diagnostics]

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